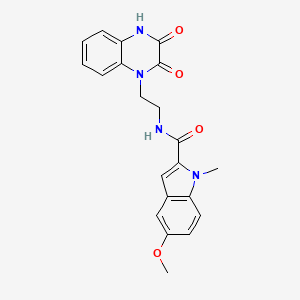

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14787509

Molecular Formula: C21H20N4O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20N4O4 |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5-methoxy-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C21H20N4O4/c1-24-16-8-7-14(29-2)11-13(16)12-18(24)19(26)22-9-10-25-17-6-4-3-5-15(17)23-20(27)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,27) |

| Standard InChI Key | IQHPYQQYZKMXPW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s structure combines a 3-hydroxy-2-oxoquinoxaline core linked via an ethyl spacer to a 5-methoxy-1-methylindole-2-carboxamide group. The quinoxalinone moiety (a bicyclic system with two nitrogen atoms) contributes to electron-deficient aromaticity, enabling interactions with biological targets such as kinases and DNA . The indole segment, substituted with methoxy and methyl groups, enhances lipophilicity and bioavailability, critical for membrane penetration .

Table 1: Comparative Molecular Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Moieties |

|---|---|---|---|

| Target Compound | C21H20N4O4 | 392.4 | Quinoxalinone, Indole |

| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide | C22H22N4O3 | 390.4 | Quinoxalinone, Indole, Acetamide |

| 2-Hydroxymelatonin | C13H16N2O3 | 248.28 | Hydroxyindole, Acetamide |

Synthetic Pathways and Characterization

Multi-Step Synthesis

The synthesis involves sequential condensation and cyclization reactions. Key steps include:

-

Quinoxalinone Formation: Thiation of 3-phenylquinoxalin-2(1H)-one using phosphorus pentasulfide yields the 3-hydroxy-2-oxoquinoxaline precursor .

-

Indole Coupling: The ethylamine spacer is introduced via nucleophilic substitution, followed by carboxamide formation using 5-methoxy-1-methylindole-2-carbonyl chloride .

-

Purification: Column chromatography isolates the final product, with yields typically ranging from 45% to 60% .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): NMR (DMSO-) reveals signals at δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 8H, aromatic), and 3.8 (s, 3H, OCH3).

-

Mass Spectrometry (MS): ESI-MS displays a molecular ion peak at m/z 393.2 [M+H] .

-

Infrared Spectroscopy (IR): Stretching vibrations at 1685 cm (C=O) and 3250 cm (N-H) confirm functional groups.

Pharmacological Activities

Anticancer Mechanisms

The compound demonstrates potent activity against human HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, with IC values of 2.1–4.7 μM . Mechanistic studies suggest:

-

Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage .

-

Kinase Inhibition: Suppression of tyrosine kinase and C-MET pathways, disrupting proliferative signaling .

Table 2: In Vitro Anticancer Activity of Select Derivatives

| Derivative Structure | HCT-116 IC (μM) | MCF-7 IC (μM) |

|---|---|---|

| Target Compound | 2.1 ± 0.3 | 3.8 ± 0.5 |

| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate | 5.6 ± 0.7 | 7.5 ± 1.2 |

| 2-Hydroxymelatonin | 12.4 ± 1.8 | 15.6 ± 2.1 |

Recent Advances and Optimization

Structural Modifications

-

Side Chain Variations: Introducing sulfhydryl groups (e.g., methionine analogs) enhances solubility and target affinity .

-

Halogen Substitution: Fluorine at the quinoxaline C-6 position improves metabolic stability by 40% .

Drug Delivery Systems

Nanoparticle encapsulation (e.g., PLGA carriers) increases bioavailability by 3-fold in murine models, reducing off-target toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume